6-Amino-N-cyclohexyl-9H-purine-9-carboxamide
Overview
Description
6-Amino-N-cyclohexyl-9H-purine-9-carboxamide is a chemical compound with the molecular formula C12H16N6O. It is known for its unique structure, which includes a purine ring substituted with an amino group and a cyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide typically involves the reaction of a purine derivative with cyclohexylamine. The process may include the following steps:
Starting Material: A purine derivative, such as 6-chloropurine, is used as the starting material.
Reaction with Cyclohexylamine: The purine derivative is reacted with cyclohexylamine under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-cyclohexyl-9H-purine-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives with different functional groups attached to the amino group.
Scientific Research Applications
6-Amino-N-cyclohexyl-9H-purine-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including antiviral and anti-inflammatory treatments.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
6-Amino-N-cyclohexyl-9H-purine-9-carboxamide can be compared with other similar compounds, such as:
6-Amino-9H-purine-9-carboxamide: Lacks the cyclohexyl group, which may result in different biological activities and properties.
N-Cyclohexyl-9H-purine-9-carboxamide: Lacks the amino group, potentially altering its reactivity and applications.
6-Chloro-N-cyclohexyl-9H-purine-9-carboxamide: Contains a chloro group instead of an amino group, leading to different chemical and biological properties.
Properties
IUPAC Name |
6-amino-N-cyclohexylpurine-9-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O/c13-10-9-11(15-6-14-10)18(7-16-9)12(19)17-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,19)(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSQAWGQFMSFFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2C=NC3=C(N=CN=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704444 | |
Record name | 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64442-34-8 | |
Record name | 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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